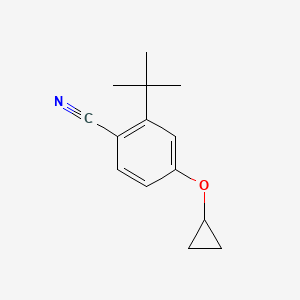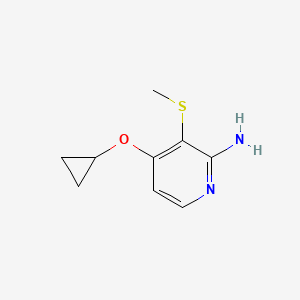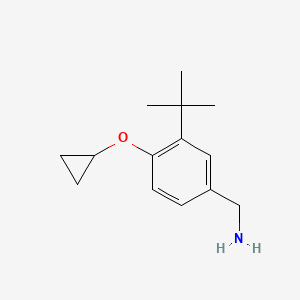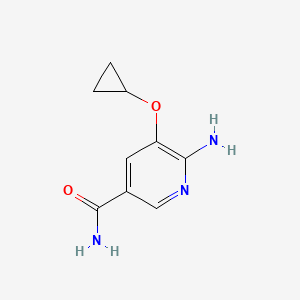![molecular formula C13H12N2S B14808687 N-{(E)-[4-(methylsulfanyl)phenyl]methylidene}pyridin-2-amine](/img/structure/B14808687.png)
N-{(E)-[4-(methylsulfanyl)phenyl]methylidene}pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(methylsulfanyl)benzylidene]-2-pyridinamine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[4-(methylsulfanyl)benzylidene]-2-pyridinamine can be synthesized through a condensation reaction between 4-(methylsulfanyl)benzaldehyde and 2-aminopyridine. The reaction typically involves mixing equimolar amounts of the aldehyde and amine in a suitable solvent such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the Schiff base. The reaction can be represented as follows:
4-(methylsulfanyl)benzaldehyde+2-aminopyridine→N-[4-(methylsulfanyl)benzylidene]-2-pyridinamine+H2O
Industrial Production Methods
Industrial production of N-[4-(methylsulfanyl)benzylidene]-2-pyridinamine may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave irradiation can significantly reduce reaction times compared to conventional heating methods . This method involves the same reactants but utilizes microwave energy to accelerate the reaction process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(methylsulfanyl)benzylidene]-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Corresponding amine
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial activity against various bacterial and fungal strains.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[4-(methylsulfanyl)benzylidene]-2-pyridinamine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(methylsulfanyl)benzylidene]benzenesulfonamide
- N-[4-(methylsulfanyl)benzylidene]-5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine
Uniqueness
N-[4-(methylsulfanyl)benzylidene]-2-pyridinamine is unique due to its combination of a pyridine ring and a methylsulfanyl-substituted benzylidene group. This structural arrangement imparts distinct electronic and steric properties, making it a versatile compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, which can be advantageous in specific research and industrial contexts .
Properties
Molecular Formula |
C13H12N2S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
(E)-1-(4-methylsulfanylphenyl)-N-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C13H12N2S/c1-16-12-7-5-11(6-8-12)10-15-13-4-2-3-9-14-13/h2-10H,1H3/b15-10+ |
InChI Key |
PAMNAIHQTZIFCB-XNTDXEJSSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/C2=CC=CC=N2 |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




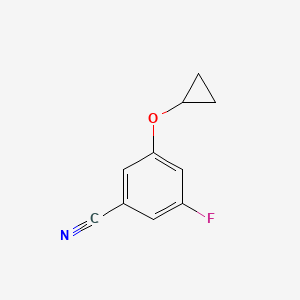
![Cyclohexyl (1-{[4-(2-methylpropoxy)phenyl]carbonyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B14808638.png)
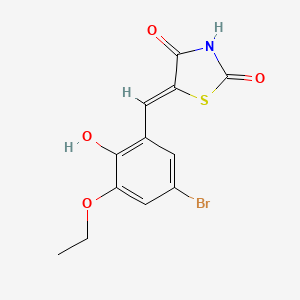
![N'~1~,N'~4~-bis[(2,4-dichlorophenyl)carbonyl]benzene-1,4-dicarbohydrazide](/img/structure/B14808647.png)
![3-bromo-4-tert-butyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B14808655.png)
![2-[4-[9,9-Dioctyl-7-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]fluoren-2-yl]phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14808659.png)
